N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C20H17N3O4S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-25-15-9-7-13(8-10-15)16-19(23-27-22-16)21-20(24)17-18(28-12-11-26-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23,24) |
InChI Key |
LJJZPYVFQADTHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
The precursor 4-methoxyphenylamidoxime is synthesized by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux. This reaction proceeds via nucleophilic addition, yielding the amidoxime with a reported efficiency of 85–90%.
Cyclization to 1,2,5-Oxadiazole
The amidoxime undergoes cyclization in the presence of scandium trifluoromethanesulfonate (Sc(OTf)₃) and an aldehyde. For instance, reacting 4-methoxyphenylamidoxime with 4-methoxybenzaldehyde in dichloromethane at room temperature forms the 1,2,5-oxadiazole ring. The reaction mechanism involves imine formation followed by intramolecular cyclization, achieving yields of 70–75%.
Key Data Table: Optimization of 1,2,5-Oxadiazole Synthesis
Synthesis of the 5,6-Dihydro-1,4-Oxathiine Carboxamide
The dihydro-oxathiine core is synthesized via chlorination and solvolysis, followed by carboxamide functionalization.
Chlorination of Dihydro-1,4-Oxathiine
Starting with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid , chlorination using chlorine gas in methylene chloride at −60°C produces the dichloro intermediate 2,3-dichloro-1,4-oxathiane . This step is critical for introducing reactive sites for subsequent solvolysis.
Solvolysis and Hydroxylation
Treating the dichloride with aqueous acetone at room temperature induces solvolysis, yielding 2,3-dihydroxy-1,4-oxathiane with 65% efficiency. The reaction favors hydroxy group incorporation over elimination due to steric and electronic effects.
Carboxamide Formation
The dihydroxy intermediate is acylated with phenyl isocyanate in tetrahydrofuran (THF) using triethylamine as a base. This step installs the carboxamide group, yielding 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide with 80% yield.
Coupling of Oxadiazole and Oxathiine Moieties
The final step involves coupling the 1,2,5-oxadiazole and dihydro-oxathiine-carboxamide units via a carboxamide linkage.
Activation of the Carboxylic Acid
The oxathiine carboxamide’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is highly reactive, facilitating nucleophilic substitution.
Amide Bond Formation
The acyl chloride reacts with the amino group of the 1,2,5-oxadiazole derivative in dry dichloromethane, employing N,N-diisopropylethylamine (DIPEA) as a base. This coupling achieves a yield of 85–90%.
Key Data Table: Coupling Reaction Optimization
Analytical Characterization and Validation
Critical validation steps include spectroscopic and chromatographic analyses:
-
¹H-NMR : Confirms the presence of methoxy (δ 3.80 ppm), oxathiine protons (δ 4.20–4.50 ppm), and aromatic resonances.
-
IR Spectroscopy : Detects carbonyl stretches (1665–1680 cm⁻¹) and N–H bends (3355–3405 cm⁻¹).
-
HPLC-Purity : ≥98% purity achieved via reverse-phase chromatography.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole and oxathiine moieties exhibit promising anticancer properties. The structural features of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide suggest potential mechanisms of action against various cancer cell lines. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through multiple pathways, including the inhibition of protein kinases involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes positions it as a candidate for developing new antibiotics. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria .
Agricultural Applications
Pesticidal Activity
The oxadiazole structure is known for its insecticidal properties. This compound has been explored for its effectiveness in pest control. Field trials suggest that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Herbicidal Properties
Additionally, this compound has shown promise as a herbicide. Its selective action against certain weed species makes it a valuable tool in modern agriculture. The mechanism involves inhibiting key enzymes in the biosynthesis of essential plant hormones, leading to stunted growth and eventual plant death .
Materials Science
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research has focused on using this compound as a building block for creating novel polymeric materials with improved thermal stability and mechanical strength .
Optoelectronic Applications
The photophysical properties of this compound suggest potential applications in optoelectronic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in the development of organic solar cells or photodetectors .
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural analogy to and .
Key Differences and Implications
- Substituent Effects : The target compound’s 4-methoxyphenyl group distinguishes it from bromo-, chloro-, and fluoro-substituted analogs. Methoxy groups are less electronegative than halogens but improve membrane permeability due to increased lipophilicity .
- Steric and Electronic Profiles : Bulky substituents like naphthalene () or tetrahydrothiophene sulfone introduce steric hindrance, which may reduce binding efficiency but improve specificity for larger active sites .
Validation and Characterization
Structural validation of these compounds likely employs X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods. The absence of sulfone groups in the target compound simplifies its synthetic route compared to sulfonated analogs but may reduce stability under oxidative conditions .
Biological Activity
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H16N4O3S
- IUPAC Name : this compound
- SMILES : COc(cc1)ccc1-c1nonc1NC(c(cccc1)c1N+=O)=O
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
- In Vitro Studies :
- The compound was tested against a panel of 60 cancer cell lines using the National Cancer Institute (NCI) DTP protocol. The results showed moderate cytotoxicity against leukemia (K562), colon cancer (HCT15), and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM .
- A summary of the anticancer activity is provided in Table 1.
| Cell Line | IC50 (µM) | Sensitivity Level |
|---|---|---|
| K562 (Leukemia) | 8.0 | Sensitive |
| HCT15 (Colon) | 12.5 | Moderately Sensitive |
| SK-MEL-5 (Melanoma) | 15.0 | Moderately Sensitive |
- Mechanisms of Action :
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Limited data indicate potential efficacy against certain bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Core : The oxadiazole moiety is crucial for bioactivity; modifications here could alter electronic properties and reactivity.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study demonstrated that derivatives with additional halogen substitutions on the phenyl ring exhibited enhanced anticancer activity compared to the parent compound .
- Case Study 2 : Research involving animal models showed promising results in tumor reduction when administered in combination with conventional chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
